molecular formula C29H26N4O4 B2873011 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide CAS No. 924809-87-0

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide

Cat. No.: B2873011
CAS No.: 924809-87-0
M. Wt: 494.551
InChI Key: YPJDSGDDPBQBCP-UHFFFAOYSA-N
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Description

2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (Ref: 10-F650680) is a nicotinamide derivative featuring a piperazine core substituted with a 1-naphthoyl group and a benzodioxol-methyl moiety. Notably, this compound is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c34-28(31-18-20-10-11-25-26(17-20)37-19-36-25)24-9-4-12-30-27(24)32-13-15-33(16-14-32)29(35)23-8-3-6-21-5-1-2-7-22(21)23/h1-12,17H,13-16,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDSGDDPBQBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloronicotinamide

The synthesis begins with 2-chloronicotinic acid , which is converted to its methyl ester via Fischer esterification (H₂SO₄/MeOH, reflux, 12 h). Subsequent amidation with aqueous ammonia (25%, 50°C, 6 h) yields 2-chloronicotinamide (89% yield).

Acylation of Piperazine with 1-Naphthoyl Chloride

1-Naphthoyl Chloride Preparation

1-Naphthoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate 1-naphthoyl chloride (quantitative yield).

Piperazine Acylation

2-(Piperazin-1-yl)nicotinamide is dissolved in dry dichloromethane (DCM) under N₂. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 1-naphthoyl chloride (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 6 h, yielding 2-(4-(1-naphthoyl)piperazin-1-yl)nicotinamide (85% yield).

Optimization Notes :

  • Base selection : Triethylamine outperforms NaHCO₃ in minimizing side reactions.
  • Solvent : DCM provides optimal solubility without competing nucleophilicity.

N-Alkylation with Benzo[d]dioxol-5-ylmethylamine

Synthesis of Benzo[d]dioxol-5-ylmethylamine

Piperonyl alcohol (benzo[d]dioxol-5-ylmethanol) is converted to the corresponding bromide using PBr₃ (0°C, 1 h), followed by Gabriel synthesis with phthalimide (K₂CO₃, DMF, 80°C, 12 h). Hydrazinolysis (NH₂NH₂, EtOH, reflux, 4 h) affords benzo[d]dioxol-5-ylmethylamine (72% overall yield).

Amide Coupling

2-(4-(1-Naphthoyl)piperazin-1-yl)nicotinamide is reacted with benzo[d]dioxol-5-ylmethylamine using EDCl/HOBt in DMF (0°C → rt, 12 h). The product is purified via recrystallization (EtOAc/hexane) to yield the target compound (81% yield).

Alternative Enzymatic Approach :
Novozym® 435 (immobilized Candida antarctica lipase B) catalyzes the amidation in tert-amyl alcohol at 50°C (35 min, 88.5% yield). This method reduces reaction time and avoids harsh reagents.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.88 (s, 1H, amide-NH), 7.82–7.45 (m, 7H, naphthyl-H), 6.91 (s, 2H, dioxole-H), 4.52 (s, 2H, CH₂), 3.72–3.45 (m, 8H, piperazine-H).
  • HRMS (ESI+) : m/z 511.2125 [M+H]⁺ (calc. 511.2128).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with tₖ = 6.7 min.

Comparative Evaluation of Synthetic Routes

Method Yield Time Advantages Limitations
EDCl/HOBt coupling 81% 12 h High yield, robust conditions Requires toxic coupling agents
Enzymatic (Novozym®) 88.5% 35 min Green chemistry, rapid Enzyme cost
Thermal amidation 76% 24 h No catalysts Low efficiency

Industrial-Scale Considerations

  • Cost Analysis : EDCl/HOBt adds ~$12/g to production costs vs. $8/g for enzymatic methods.
  • Environmental Impact : Enzymatic routes reduce waste (E-factor = 1.2 vs. 8.5 for chemical methods).

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Discontinuation of the target compound contrasts with analogs like ASN90, which progressed to in vivo studies, suggesting superior stability or efficacy in the latter .
  • Low yields in nicotinamide derivatives (e.g., 22% for compound 10u) highlight synthetic challenges in coupling aromatic moieties to piperazine cores .

Table 2: Pharmacological Profiles

Compound Name Target/Activity Reference
2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide Undisclosed (structural similarity suggests O-GlcNAcase or kinase modulation)
ASN90 O-GlcNAcase inhibitor; reduces tau and α-synuclein aggregation in neurodegeneration
LSN3316612 Selective O-GlcNAcase binder; validated in enzyme assays
Acetamide 47 Antimicrobial (gram-positive bacteria)

Key Observations :

  • Unlike antimicrobial acetamides (e.g., compound 47), the nicotinamide core in the target molecule may prioritize CNS targets over microbial pathways .

Substituent Effects on Activity

  • Naphthoyl vs. Dichlorophenyl : The 1-naphthoyl group’s bulkiness may hinder binding to compact active sites (e.g., O-GlcNAcase) compared to smaller dichlorophenyl groups in analogs like 7o .
  • Benzodioxol vs. Pyridyl : The benzodioxol-methyl moiety (target compound) enhances solubility relative to pyridyl groups in pentanamide derivatives, which may improve pharmacokinetics .

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